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Compound of Interest

Compound Name: Dimericconiferylacetate

Cat. No.: B15614396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of a tri-O-
acetylated (-5 linked dimer of coniferyl acetate, a representative of the dimeric coniferyl
acetate lignan family. It includes detailed experimental protocols for its synthesis and
summarizes its potential biological activity through the modulation of key inflammatory signaling

pathways.

Spectroscopic Data

The structural elucidation of the tri-O-acetylated 3-5 dimeric coniferyl acetate is supported by a
combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a
complete experimental mass spectrum for the tri-O-acetylated form is not readily available in
the cited literature, the expected molecular weight and potential fragmentation patterns can be
inferred from the structure and data on similar lignans.

NMR and IR Spectroscopic Data

The following tables summarize the key spectroscopic data for the tri-O-acetylated [3-5 dimer of
coniferyl alcohol.

Table 1: *H NMR Spectroscopic Data for Tri-O-acetylated [3-5 Dimer of Coniferyl Alcohol
(CDCls, 300 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.98 m 3H Hio + H2o + H21
6.88 m 2H He + Hi7
6.59 m 1H Ha
6.54 d,J=6.6 Hz 1H Hais
6.15 dt,J=15.6,6.6 Hz 1H Hs
4.70 dd,J=6.6,1.2 Hz 2H H2
4.26-4.47 m 2H Hais
3.91 S 3H H22
3.78 m 4H His + Hi1
2.30 S 3H Hze
2.09 S 3H Hza
2.05 S 3H Hzs

Data sourced from Tremblay et al., Frontiers in Chemistry[1][2].

Table 2: 13C NMR Spectroscopic Data for Dehydrodiconiferyl Alcohol (Non-acetylated
Precursor) (MeOD, 101 MHz)
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Chemical Shift (8) ppm Assighment
147.8 c-4'
147.7 C-3
146.2 C-4
1441 C-3
130.6 C-7
126.1 c-g
87.9 C-7
63.5 C-9
62.5 Cc-9
55.3 3-OCHs
54.9 3'-OCHs

Note: This data is for the non-acetylated precursor, dehydrodiconiferyl alcohol, and serves as a
reference. Acetylation would cause shifts in the positions of the carbons bearing the acetylated
hydroxyl groups. Data sourced from a study on the preparation of dehydrodiconiferyl alcohol[3].

Table 3: IR Spectroscopic Data for Tri-O-acetylated (-5 Dimer of Coniferyl Alcohol (Neat)

Wavenumber (v) cm~* Assignment

2940 C-H stretch

1733 C=0 stretch (ester)
1603, 1506, 1462, 1421, 1366, 1332 C=C aromatic stretch
1214, 1187, 1146, 1127 C-0O stretch

Data sourced from Tremblay et al., Frontiers in Chemistry[1][2].
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Experimental Protocols

The following protocols are based on the synthesis of the (3-5 dimer of coniferyl alcohol and its
subsequent acetylation as described in the literature.

Synthesis of -5 Dimer of Coniferyl Alcohol
(Dehydrodiconiferyl Alcohol)

o Enzymatic Dimerization: Coniferyl alcohol is dissolved in a biphasic system of ethyl acetate
and a citrate/phosphate buffer (pH 4.5).

o A solution of laccase from Trametes versicolor in the same buffer is added slowly to the
vigorously stirred mixture.

» After the addition is complete, the organic layer is separated, and the aqueous layer is
extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous MgSOa, filtered,
and concentrated under reduced pressure to yield the crude -5 dimer.

Synthesis of Tri-O-acetylated 3-5 Dimer of Coniferyl
Alcohol

e Acetylation: The crude -5 dimer is dissolved in pyridine.

¢ Acetic anhydride is added to the solution, and the reaction mixture is stirred at room
temperature overnight.

e The reaction mixture is then poured into acidified iced water, and the resulting precipitate is
filtered.

e The precipitate is rinsed with water until a neutral pH is achieved and then dried to yield the
tri-O-acetylated product.

These protocols are adapted from the work of Tremblay et al., Frontiers in Chemistry[1][2].

Biological Activity and Signaling Pathways
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Lignans, including dimeric derivatives of coniferyl alcohol, have been reported to possess a
range of biological activities, with anti-inflammatory effects being prominent. The mechanism of
this anti-inflammatory action is often attributed to the modulation of key signaling pathways,
primarily the NF-kB and Nrf2 pathways.

Inflammatory Stimuli (LPS, etc.)

Inflammatory Stimuli

Click to download full resolution via product page

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of the inflammatory
response. In resting cells, NF-kB is sequestered in the cytoplasm by its inhibitor, IkBa. Upon
stimulation by pro-inflammatory signals, the IKK complex phosphorylates IkBa, leading to its
degradation and the subsequent translocation of NF-kB to the nucleus. In the nucleus, NF-kB
activates the transcription of various pro-inflammatory genes.[4] Lignans, such as dimeric
coniferyl acetate, are thought to exert their anti-inflammatory effects by inhibiting the activation
of the IKK complex, thereby preventing IkBa degradation and keeping NF-kB in the cytoplasm.

[4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates
the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept
in the cytoplasm by Keap1l, which facilitates its degradation. In the presence of oxidative stress
or certain bioactive molecules, Nrf2 is released from Keapl and translocates to the nucleus.
There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target
genes, leading to the production of antioxidant enzymes.[5][6] Lignans have been shown to
activate the Nrf2 pathway, which can indirectly suppress inflammation by reducing oxidative
stress, a known trigger of inflammatory responses.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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